molecular formula C28H30ClN7O B11186499 N-(5-chloro-2-methoxyphenyl)-6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine

N-(5-chloro-2-methoxyphenyl)-6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine

Cat. No.: B11186499
M. Wt: 516.0 g/mol
InChI Key: BKDYSNWSLKDMIG-UHFFFAOYSA-N
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Description

N2-(5-CHLORO-2-METHOXYPHENYL)-6-{[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]METHYL}-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique triazine core, which is substituted with a chloromethoxyphenyl group and a diphenylmethylpiperazine moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of N2-(5-CHLORO-2-METHOXYPHENYL)-6-{[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]METHYL}-1,3,5-TRIAZINE-2,4-DIAMINE involves multiple steps, typically starting with the preparation of the triazine core. The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors. The chloromethoxyphenyl group and the diphenylmethylpiperazine moiety are then introduced through substitution reactions under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

N2-(5-CHLORO-2-METHOXYPHENYL)-6-{[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]METHYL}-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N2-(5-CHLORO-2-METHOXYPHENYL)-6-{[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]METHYL}-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, including interactions with biological targets.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N2-(5-CHLORO-2-METHOXYPHENYL)-6-{[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]METHYL}-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with molecular targets, such as enzymes or receptors. The specific pathways involved depend on the biological context and the nature of the target. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

N2-(5-CHLORO-2-METHOXYPHENYL)-6-{[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]METHYL}-1,3,5-TRIAZINE-2,4-DIAMINE can be compared with other triazine derivatives, such as:

  • N2-(5-CHLORO-2-METHOXYPHENYL)-3-(4-METHOXYPHENYL)PROPANAMIDE
  • 3-(2-CHLORO-3-METHOXYPHENYL)-N-(4-METHOXYPHENYL)PROPANAMIDE

These compounds share similar structural features but differ in their specific substituents and functional groups, which can lead to differences in their chemical properties and biological activities

Properties

Molecular Formula

C28H30ClN7O

Molecular Weight

516.0 g/mol

IUPAC Name

6-[(4-benzhydrylpiperazin-1-yl)methyl]-2-N-(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C28H30ClN7O/c1-37-24-13-12-22(29)18-23(24)31-28-33-25(32-27(30)34-28)19-35-14-16-36(17-15-35)26(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-13,18,26H,14-17,19H2,1H3,(H3,30,31,32,33,34)

InChI Key

BKDYSNWSLKDMIG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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